1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine
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Overview
Description
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The final step involves the attachment of the tetrahydrofuran moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydrofuran moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Betamethasone dipropionate: A corticosteroid used in various pharmaceutical formulations.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is unique due to its combination of a pyrazole ring with a trifluoromethyl group and a tetrahydrofuran moiety. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H17ClF3N3O |
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Molecular Weight |
299.72 g/mol |
IUPAC Name |
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H16F3N3O.ClH/c1-17-8(5-10(16-17)11(12,13)14)6-15-7-9-3-2-4-18-9;/h5,9,15H,2-4,6-7H2,1H3;1H |
InChI Key |
LTQHUXNIGLASCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CNCC2CCCO2.Cl |
Origin of Product |
United States |
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